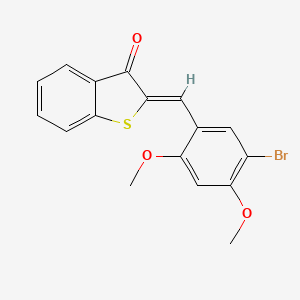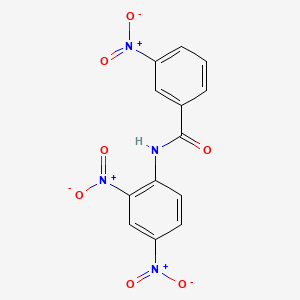
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzaldehyde with indole-3-acetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Neuroprotection: It acts as a neuroprotective agent by inhibiting MAO-B, which is involved in the degradation of neurotransmitters in the brain.
Medicinal Chemistry: The compound is used in the design and synthesis of new drugs targeting neurological disorders.
Biological Studies: It is used in studies to understand the mechanisms of neurodegeneration and the role of MAO-B in these processes.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of MAO-B. By inhibiting this enzyme, it prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases. The molecular targets include the active site of MAO-B, where the compound binds and inhibits its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another indole derivative with similar MAO-B inhibitory activity.
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives with biological activities.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 4-(1H-indol-3-yl)butanoate is unique due to its specific structure, which combines the indole moiety with a bromophenyl group and an oxoethyl chain. This unique structure contributes to its potent MAO-B inhibitory activity and its potential as a neuroprotective agent .
Eigenschaften
Molekularformel |
C20H18BrNO3 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H18BrNO3/c21-16-10-8-14(9-11-16)19(23)13-25-20(24)7-3-4-15-12-22-18-6-2-1-5-17(15)18/h1-2,5-6,8-12,22H,3-4,7,13H2 |
InChI-Schlüssel |
KTZDXGCFANOAHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)OCC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)


![(5E)-3-(4-ethoxyphenyl)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11698507.png)
![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)
![(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698513.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B11698514.png)
![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide](/img/structure/B11698521.png)
![(2E)-3-(4-methoxyphenyl)-N'-[(4-methylphenoxy)acetyl]prop-2-enehydrazide](/img/structure/B11698532.png)
![4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11698536.png)
![(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698543.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)
